1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine
Description
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative featuring a butoxy group at the para position and a methoxy group at the meta position of the aromatic ring. This compound is synthesized via lithium-halogen exchange reactions, as exemplified by structurally similar amines like 1-(4-butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine (67% yield, yellow oil) .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3/h6-7,9-10H,4-5,8,14H2,1-3H3 |
InChI Key |
UOJAGGXLDNPFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with substituted phenols or aromatic precursors bearing the desired substituents:
- Preparation of 4-butoxy-3-methoxyphenol as a core intermediate, often via nucleophilic aromatic substitution or etherification reactions.
Aromatic Functionalization
Etherification of phenolic hydroxyl groups with butyl halides (e.g., butyl bromide or chloride) under basic conditions (e.g., potassium carbonate in acetone) to introduce the butoxy group.
Methoxylation at the 3-position of the aromatic ring, typically via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Amide Coupling and Final Functionalization
The amino intermediate can be coupled with appropriate acids or acid chlorides to form amides, using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) , often in the presence of N-hydroxysuccinimide (NHS) to improve yields.
Hydrochloride salt formation is achieved by treatment with hydrochloric acid in an aqueous medium, stabilizing the amine as its hydrochloride salt.
Specific Research Outcomes and Data Tables
Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Etherification | Phenol to butoxyphenol | Butyl halide, K₂CO₃, acetone | ~85% | Efficient ether formation |
| Methylation | Phenol to methoxyphenol | Methyl iodide, K₂CO₃ | ~90% | Selective methylation |
| Amination | Aromatic aldehyde/ketone to amine | Ethylamine + reducing agent | 70-85% | Reductive amination preferred |
| Coupling | Amine with acid chloride | DCC/NHS, DCM | 80-90% | High efficiency in amide formation |
| Salt formation | Amine + HCl | Aqueous HCl | Quantitative | Stabilizes compound |
Structural Data and Characterization
- NMR and IR spectra confirm the presence of aromatic, ether, methoxy, and amine functionalities.
- Mass spectrometry validates molecular weight (~259.77 g/mol for the hydrochloride salt).
Research-Driven Methodologies
Recent studies have employed advanced techniques to optimize synthesis:
- High-throughput experimentation (HTE) has optimized reaction parameters such as temperature, reagent equivalents, and solvents, leading to improved yields and reproducibility.
- Microscale reactions demonstrated that solvent choice (e.g., n-butyl acetate) and reagent ratios critically influence the efficiency of amine formation.
- Catalytic methods , including zinc-mediated reductive amination, have been used to streamline synthesis, reducing steps and improving selectivity.
Notable Research Outcomes
- Efficiency and Scalability: The synthesis route has been optimized for gram-scale production with yields exceeding 80%, suitable for further pharmacological testing.
- Reaction Optimization: Use of alternative solvents and reagents (e.g., TMSOTf, DCC) has enhanced reaction efficiency, minimized by-products, and simplified purification.
- Structural Modifications: Variations of the core structure have been achieved through substitution patterns, providing insights into structure-activity relationships.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are strongly influenced by the nature and position of its substituents. Key comparisons include:
Alkoxy Substituent Variations
- 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (): Replacing butoxy with a trifluoromethyl group introduces electron-withdrawing effects, reducing electron density on the aromatic ring. This substitution enhances polarity and may alter receptor-binding interactions. Synthesis involves coupling with 3,5-di-tert-butyl-o-benzoquinone, differing from the lithium-halogen exchange method used for the target compound .
- Halogenated Analogs (F-MBA, Cl-MBA, Br-MBA, I-MBA) (): Para-halogen substitutions (F, Cl, Br, I) increase molecular weight and polarizability. For example, Br-MBA (1-(4-bromophenyl)ethan-1-amine) has a bromine atom that enhances halogen bonding with inorganic layers, as noted in X-ray detection applications . Compared to the butoxy group, halogens reduce lipophilicity but improve π-π stacking interactions.
Positional Isomerism
Chiral Derivatives
Physical and Chemical Properties
Molecular Weight and Solubility
- The butoxy group (C4H9O) in the target compound increases molecular weight (MW ≈ 253 g/mol) compared to methoxy analogs (e.g., F-MBA: MW ≈ 169 g/mol) .
- Longer alkoxy chains (butoxy vs. methoxy) enhance lipophilicity (logP ≈ 3.5 vs. 1.8), reducing water solubility but improving membrane permeability.
Thermal Stability
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher thermal stability due to reduced electron density on the aromatic ring .
Biological Activity
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C13H21NO2·HCl, with a molecular weight of 259.77 g/mol. It features a butoxy group and a methoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological interactions.
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine acts primarily through modulation of neurotransmitter systems. Its amine group allows it to participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitutions. This dual reactivity positions the compound as a potential modulator of various signaling pathways within biological systems.
Interaction with Receptors
The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of pain management and inflammatory diseases. The structural characteristics suggest it may influence serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
Therapeutic Potential
Research indicates that 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine may have applications in treating conditions such as:
- Chronic Pain : By modulating pain pathways through receptor interaction.
- Inflammatory Diseases : Potential anti-inflammatory properties could be beneficial in managing conditions like arthritis.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine, it is helpful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine | 1171786-31-4 | Contains two methoxy groups | Potentially enhanced lipophilicity |
| 1-(4-Methoxyphenyl)ethan-1-amine | 720-81-0 | Lacks butoxy group | Simpler structure may lead to different biological activity |
| 2-(4-Amino-3-methoxyphenyl)ethanone | 15871038 | Contains an amino group instead of an amine | Different functional group may alter biological interactions |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Neuroprotection : A study indicated that derivatives similar to 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine exhibited neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain .
- Anti-inflammatory Activity : Research has shown that compounds with similar structures can reduce inflammation markers in vitro, suggesting that 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine could also possess anti-inflammatory properties .
- Drug Development : The compound's unique properties make it a candidate for further investigation in drug development pipelines targeting neurological disorders and chronic pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
